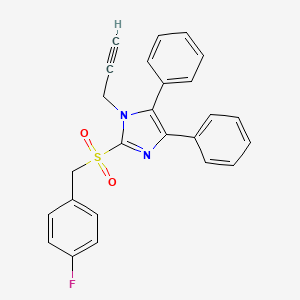

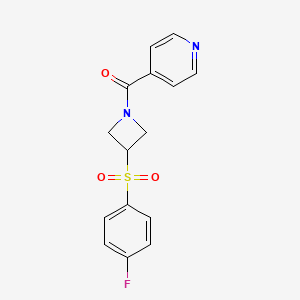

![molecular formula C18H17N3O3S B2822531 3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde CAS No. 1234692-24-0](/img/structure/B2822531.png)

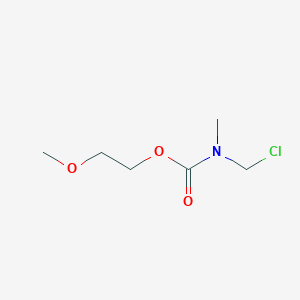

3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde” is a chemical compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, one method involves the reaction of 2,4-bis(tetrahydro-1,4-oxazine)-6-(4′-acetylphenylamino)-s-triazine with aromatic aldehyde derivatives in the presence of dimethylformamide (DMF) and KOH .Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms at different positions, and hence exist as three isomeric forms of 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline . The pyrazole moiety is present in various marketed pharmacological agents of different categories .Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They undergo various chemical reactions, including nucleophile addition reactions and Vilsmeier-Haack cyclization .科学的研究の応用

1. Molecular Rearrangements and Synthesis Applications

Molecular rearrangements involving similar compounds demonstrate their potential in synthetic chemistry. For instance, 1-substituted-4-iminomethyl-1,2,3-triazoles, which share structural similarities, show interesting applications in the synthesis of triazole-carbaldehydes, highlighting the utility of such compounds in creating new chemical structures (L'abbé et al., 1990).

2. Photophysical Properties and Applications in Fluorescent Probes

Compounds with dimethylamino and sulfonyl groups have been studied for their strong solvent-dependent fluorescence, which can be used to develop ultra-sensitive fluorescent molecular probes. These probes can be instrumental in studying biological events and processes, demonstrating the compound's potential in biochemistry and medical research (Diwu et al., 1997).

3. Tautomeric Behavior in Pharmaceutical and Biological Activities

Sulfonamide derivatives, which include dimethylamino and sulfonyl groups, have been examined for their molecular conformation or tautomeric forms. These forms are directly related to pharmaceutical and biological activities, indicating the importance of such compounds in medicinal chemistry (Erturk et al., 2016).

4. Application in Luminescent Sensing and Gas Sorption

Lanthanide-organic frameworks containing similar sulfonyl-carboxylate ligands have been synthesized and found to exhibit properties like humidity- and temperature-dependent proton conductivity, as well as luminescent sensing of metal ions. These properties suggest potential applications in material science, particularly in sensing and gas sorption technologies (Zhou et al., 2016).

5. Synthesis of Bi-functional Compounds

The sulfonylation of aminopyrazoles, which are structurally related, leads to the formation of new compounds with potential applications in various fields, including materials science and pharmaceuticals (Povarov et al., 2017).

将来の方向性

特性

IUPAC Name |

3-(4-formyl-1-phenylpyrazol-3-yl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-20(2)25(23,24)17-10-6-7-14(11-17)18-15(13-22)12-21(19-18)16-8-4-3-5-9-16/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTMWUVNFADUFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

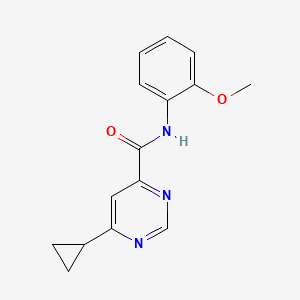

![2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide](/img/structure/B2822449.png)

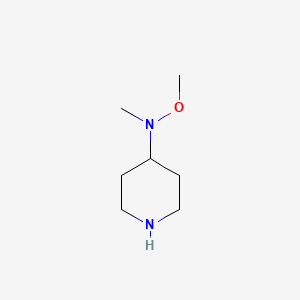

![(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/no-structure.png)

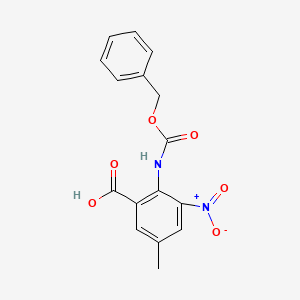

![N-(3-chloro-4-methylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2822452.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2822459.png)